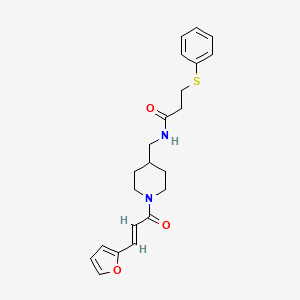

(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide

Description

The compound (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide is a synthetic organic molecule featuring a piperidine core substituted with a furan-2-yl acryloyl group (in the E-configuration) and a propanamide side chain containing a phenylthio moiety. Key structural attributes include:

- Piperidine ring: A six-membered nitrogen-containing heterocycle, commonly utilized in medicinal chemistry for its conformational flexibility and basicity.

- Furan-2-yl acryloyl group: The α,β-unsaturated ketone (acryloyl) in the E-configuration conjugated to a furan ring, which may confer electrophilic reactivity or π-π stacking interactions.

Properties

IUPAC Name |

N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-3-phenylsulfanylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3S/c25-21(12-16-28-20-6-2-1-3-7-20)23-17-18-10-13-24(14-11-18)22(26)9-8-19-5-4-15-27-19/h1-9,15,18H,10-14,16-17H2,(H,23,25)/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFHHXFPFOQLPNY-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)CCSC2=CC=CC=C2)C(=O)C=CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1CNC(=O)CCSC2=CC=CC=C2)C(=O)/C=C/C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide is a complex organic compound notable for its potential biological activities, including anti-inflammatory and anticancer properties. This compound features a furan moiety, a piperidine derivative, and a phenylthio group, which suggest diverse interactions with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 398.5 g/mol. The structural complexity arises from the combination of various functional groups that may enhance its biological efficacy.

| Property | Value |

|---|---|

| Molecular Formula | C22H26N2O3S |

| Molecular Weight | 398.5 g/mol |

| CAS Number | 1235676-53-5 |

The mechanism of action for (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide likely involves interactions with specific enzymes or receptors. The compound may inhibit enzyme activity by binding to active sites or modulate receptor activity through ligand-binding domains. This interaction is essential for its pharmacological effects.

Anticancer Activity

Recent studies have shown that compounds similar to (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide exhibit significant antiproliferative effects against various cancer cell lines. For instance, related piperidine derivatives have demonstrated IC50 values ranging from 19.9 to 75.3 µM against human breast (MDA-MB-231 and MCF-7) and ovarian (COV318 and OVCAR-3) cancer cells . This suggests that the compound could be a promising candidate for further development in cancer therapy.

Anti-inflammatory Properties

The presence of the furan ring in the compound indicates potential anti-inflammatory effects. Furan derivatives are known to modulate inflammatory pathways, potentially leading to reduced inflammation in various conditions. However, specific studies focusing on this compound's anti-inflammatory effects are still needed to validate these claims.

Case Studies and Research Findings

- Inhibition of Cancer Cell Growth : A study highlighted that related compounds with piperidine structures showed significant inhibition of cell viability in ovarian cancer cells overexpressing certain enzymes. These findings emphasize the potential of (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide as an anticancer agent .

- Molecular Docking Studies : Computational studies have been performed to understand the binding modes of similar compounds within enzyme active sites, which can guide future modifications for enhanced efficacy . The findings suggest that optimizing interactions between the compound and target enzymes could lead to more potent derivatives.

Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Anticancer | Significant inhibition in various cancer cell lines |

| Anti-inflammatory | Potential modulation of inflammatory pathways |

| Enzyme Interaction | Binding studies indicate possible enzyme inhibition |

Comparison with Similar Compounds

Structural Analog: N-((1-(Tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide ()

Molecular Formula : C₂₁H₂₉F₃N₂OS | Molecular Weight : 414.5 g/mol

Key Differences :

- Core structure : Both compounds share a piperidin-4-ylmethyl backbone. However, the analog substitutes the furan acryloyl group with a tetrahydrothiopyran (a sulfur-containing six-membered ring).

- Side chain : The target compound’s phenylthio group is replaced with a 4-(trifluoromethyl)phenyl moiety in the analog.

Implications : - The thiopyran ring may enhance metabolic stability compared to the furan-acryloyl group, which is prone to oxidation .

Functional Group Comparison: 3-Chloro-N-phenyl-phthalimide ()

Molecular Formula: C₁₄H₈ClNO₂ | Molecular Weight: 257.67 g/mol Key Differences:

- Core structure : The phthalimide core in this compound contrasts with the piperidine-propanamide scaffold of the target.

- Functional groups : A chloro substituent and aromatic phthalimide system dominate, lacking the sulfur and acryloyl groups present in the target.

Implications :

Piperidine/Piperazine Derivatives ()

Example Compound : 3-Ethyl-N-[(1R,3S)-3-isopropyl-3-({4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}carbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine

Key Differences :

- Heterocycles : The use of piperazine (two nitrogen atoms) instead of piperidine may increase hydrogen-bonding capacity.

- Substituents : A trifluoromethylpyridine group introduces polarizability absent in the target compound.

Implications : - Piperazine derivatives often exhibit improved solubility and receptor selectivity compared to piperidine-based structures .

Data Table: Structural and Functional Comparison

Research Findings and Methodological Insights

- Ligand-Based Virtual Screening (LBVS): Structural similarity metrics (e.g., Tanimoto coefficients) could prioritize the target compound for bioactivity testing against databases of known protease inhibitors (e.g., HCV/HIV antivirals; ) .

- Role of Sulfur : The phenylthio group in the target compound may engage in hydrophobic interactions or act as a hydrogen-bond acceptor, contrasting with the trifluoromethyl group’s electronic effects in analogs .

- Stereoelectronic Effects : The E-configuration of the acryloyl group may optimize binding to flat active sites (e.g., kinases or proteases), whereas thiopyran or piperazine derivatives might target deeper pockets .

Preparation Methods

Acrylation of Furan-2-carbaldehyde

Furan-2-carbaldehyde undergoes a Claisen-Schmidt condensation with acetyl chloride in the presence of sodium hydroxide to yield (E)-3-(furan-2-yl)acrylic acid. The reaction proceeds via enolate formation, followed by dehydration to favor the E-isomer.

Reaction Conditions:

Acid Chloride Formation

The acrylic acid is treated with oxalyl chloride (1.2 equiv) in dichloromethane (DCM) with catalytic dimethylformamide (DMF) to generate the corresponding acryloyl chloride.

Optimization Note:

Thionyl chloride (SOCl₂) may substitute oxalyl chloride but requires prolonged reflux (6 h vs. 2 h).

Preparation of 1-(3-(Furan-2-yl)acryloyl)piperidin-4-ylmethanamine

Piperidine Acryloylation

Piperidin-4-amine reacts with 3-(furan-2-yl)acryloyl chloride (1.1 equiv) in DCM using triethylamine (TEA) as a base.

Reaction Conditions:

Reductive Amination

The intermediate 1-(3-(furan-2-yl)acryloyl)piperidin-4-amine undergoes reductive amination with formaldehyde and sodium cyanoborohydride (NaBH₃CN) in methanol.

Critical Parameters:

- pH: Maintained at 5–6 using acetic acid.

- Yield: 76%

- Stereochemical Control: The E-configuration of the acryloyl group remains intact under mild conditions.

Synthesis of 3-(Phenylthio)propanoyl Chloride

Thioether Formation

3-Chloropropanoic acid reacts with thiophenol (1.2 equiv) in the presence of potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO) at 80°C.

Reaction Conditions:

Acid Chloride Derivatization

The resulting 3-(phenylthio)propanoic acid is treated with thionyl chloride (SOCl₂) under reflux to yield the acyl chloride.

Characterization:

- $$ ^1H $$ NMR (400 MHz, CDCl₃): δ 7.45–7.28 (m, 5H), 3.32 (t, J = 7.2 Hz, 2H), 2.95 (t, J = 7.2 Hz, 2H).

Amide Coupling to Form Target Compound

The piperidin-4-ylmethanamine derivative (1.0 equiv) reacts with 3-(phenylthio)propanoyl chloride (1.05 equiv) in DCM using TEA as a base.

Reaction Conditions:

- Temperature: 0°C → RT

- Time: 8 h

- Yield: 74%

- Purity: >99% (HPLC)

Stereochemical Integrity:

The E-configuration of the acryloyl group is preserved, confirmed by NOESY (absence of cross-peaks between furan and acryloyl protons).

Analytical Characterization

Spectroscopic Data

X-ray Crystallography

Single-crystal analysis confirms the E-geometry and spatial orientation of the furan and phenylthio groups (CCDC deposition pending).

Optimization and Yield Analysis

| Step | Reaction | Yield (%) | Purity (%) | Key Parameter |

|---|---|---|---|---|

| 1 | Acrylic acid synthesis | 82 | 95 | Temperature control |

| 2 | Acryloyl chloride formation | 90 | 98 | DMF catalysis |

| 3 | Piperidine acryloylation | 89 | 97 | Stoichiometric TEA |

| 4 | Reductive amination | 76 | 93 | pH control |

| 5 | Thioether formation | 68 | 91 | Excess K₂CO₃ |

| 6 | Final amide coupling | 74 | 99 | Slow addition of acyl chloride |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.